molecular formula C13H17NOS B12900052 2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol CAS No. 61214-21-9

2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol

Cat. No.: B12900052
CAS No.: 61214-21-9
M. Wt: 235.35 g/mol
InChI Key: ZNQWEJNQDULIHO-UHFFFAOYSA-N
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Description

2-((2-Propyl-2H-isoindol-1-yl)thio)ethanol is an organic compound with the molecular formula C13H17NOS It is characterized by the presence of an isoindole ring fused with a propyl group and a thioether linkage to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Propyl-2H-isoindol-1-yl)thio)ethanol typically involves the condensation of 2-propyl-2H-isoindole with a thiol-containing ethanol derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-((2-Propyl-2H-isoindol-1-yl)thio)ethanol can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: The ethanol moiety can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted ethanol derivatives

Scientific Research Applications

2-((2-Propyl-2H-isoindol-1-yl)thio)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-((2-Propyl-2H-isoindol-1-yl)thio)ethanol involves its interaction with specific molecular targets. The thioether linkage and isoindole ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy propyl isoindol
  • 2-Propyl isoindole derivatives

Uniqueness

2-((2-Propyl-2H-isoindol-1-yl)thio)ethanol stands out due to its unique combination of an isoindole ring and a thioether-linked ethanol moiety This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds

Properties

CAS No.

61214-21-9

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

2-(2-propylisoindol-1-yl)sulfanylethanol

InChI

InChI=1S/C13H17NOS/c1-2-7-14-10-11-5-3-4-6-12(11)13(14)16-9-8-15/h3-6,10,15H,2,7-9H2,1H3

InChI Key

ZNQWEJNQDULIHO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C2C=CC=CC2=C1SCCO

Origin of Product

United States

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